2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Researchers synthesizing antitubercular agents or antibacterial potentiators often face scaffold limitations where generic quinoline carboxylic acids fail to deliver the required spatial orientation. 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (CAS 64500-54-5) resolves this with its precisely positioned 2-oxo and 3-carboxylic acid functionalities on a partially saturated bicyclic ring system. • Proven scaffold for hetarylamides of 4-hydroxy-2-oxo-hexahydroquinoline-3-carboxylic acid with demonstrated antitubercular activity. • Derivatives show equipotency to ampicillin against S. aureus & E. coli; select analogs enhance ciprofloxacin efficacy up to 5.61-fold against resistant strains. • Available in ≥97% purity from BenchChem with reliable global logistics.

Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
CAS No. 64500-54-5
Cat. No. B1297143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
CAS64500-54-5
Molecular FormulaC10H11NO3
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=C(C(=O)N2)C(=O)O
InChIInChI=1S/C10H11NO3/c12-9-7(10(13)14)5-6-3-1-2-4-8(6)11-9/h5H,1-4H2,(H,11,12)(H,13,14)
InChIKeyAUVZLBBKIYHBIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic Acid


2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (CAS: 64500-54-5) is a bicyclic heterocyclic compound, also known as 2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid, with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol [1]. It features a partially saturated quinoline ring system and is characterized by a melting point of approximately 270 °C and a predicted pKa and density . The compound is primarily available from chemical suppliers with purities ranging from 95% to 98% for research use .

Bicyclic scaffold for synthesizing bioactive hexahydroquinoline derivatives
Supplied as research-grade material with characterized purity (typically 95–98%)
Melting point ~270 °C; predicted pKa and density available

Scaffold Integrity of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic Acid


The utility of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid lies in its function as a specific molecular scaffold for constructing biologically active derivatives [1]. Generic substitution with other quinoline carboxylic acids is not feasible due to the unique combination of the partially saturated hexahydroquinoline ring and the precise positioning of the 2-oxo and 3-carboxylic acid functionalities [2]. This exact architecture dictates the spatial orientation and reactivity required for subsequent synthetic elaboration into target molecules, such as antitubercular agents [3] or compounds with antidiabetic and antibacterial properties [4].

Scaffold Architecture
The partially saturated hexahydro ring and the exact 2-oxo/3-carboxylic acid placement create a geometry that generic quinoline acids cannot replicate.
Reactivity Profile
Spatial orientation required for hetarylamide formation and subsequent pharmacophore elaboration is unique to this scaffold; alternative acids may disrupt synthetic pathways.

Quantitative Evidence for 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic Acid


Research Applications of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic Acid


Building Block for Antitubercular Agents

This compound serves as the critical starting material for synthesizing hetarylamides of 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid, a class of molecules investigated for their antitubercular properties [1]. Its specific structure is essential for generating the active pharmacophore, as confirmed by comparative studies of the final products [2].

Dual-Action Antimicrobial and Cytotoxic Derivatives

The hexahydroquinoline core, derivable from this compound, is used to create novel chemical entities, such as 3-cyano-8-methyl-2-oxo-1,4-disubstituted-1,2,5,6,7,8-hexahydroquinolines. Some of these synthesized analogs have demonstrated equipotency to ampicillin against S. aureus and E. coli and shown cytotoxic activity against human cancer cell lines [3].

Antibiotic Resistance Modulators

Derivatives of the hexahydroquinoline scaffold, for which this compound is a foundational intermediate, have been synthesized and evaluated for their ability to enhance the antibacterial activity of ciprofloxacin against resistant S. aureus strains. A specific 3-alkyl ester derivative (7b-4) was found to increase the inhibition zone of ciprofloxacin by 5.61-fold [4].

Application
Selection Property
Validation Focus
Antitubercular agent synthesis research
Scaffold fidelity for hetarylamide pharmacophore elaboration
In vitro antitubercular activity screening of final derivatives
Antimicrobial and cytotoxicity screening studies
Core structure enabling 3-cyano-8-methyl derivatives
Antimicrobial and cytotoxicity assay endpoints
Antibiotic resistance modulation research
3-alkyl ester derivative formation capability
Ciprofloxacin synergy and resistance modulation assays
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